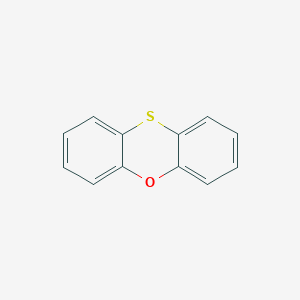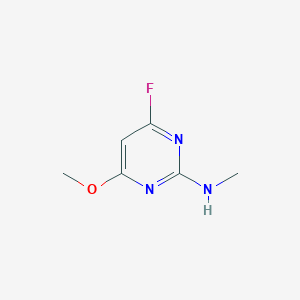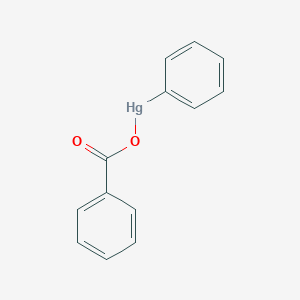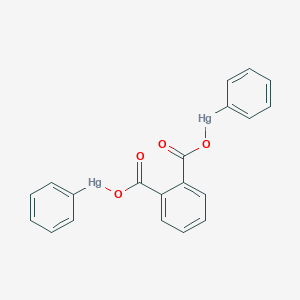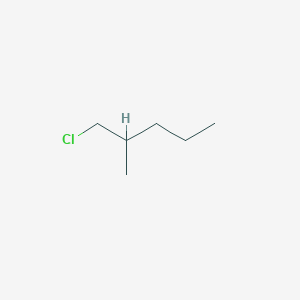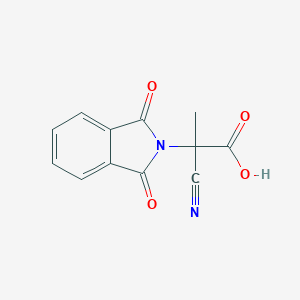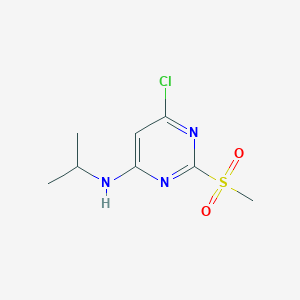![molecular formula C9H7N B166673 2-[(E)-1-Butene-3-ynyl]pyridine CAS No. 134541-96-1](/img/structure/B166673.png)
2-[(E)-1-Butene-3-ynyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-Butene-3-ynyl]pyridine, also known as EBYP, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. EBYP is a pyridine derivative, and its unique chemical structure makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-[(E)-1-Butene-3-ynyl]pyridine varies depending on its application. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to disrupt the nervous system of insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
生化学的および生理学的効果
2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have a range of biochemical and physiological effects. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to reduce inflammation and cancer cell growth. It has also been found to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to be toxic to insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
実験室実験の利点と制限
One advantage of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields. Another advantage is that it can be synthesized using various methods, allowing researchers to optimize the synthesis process for their specific needs. However, one limitation of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is that it can be difficult to handle due to its toxicity and potential health hazards.
将来の方向性
There are numerous future directions for research on 2-[(E)-1-Butene-3-ynyl]pyridine. In the field of pharmaceuticals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. In the field of agrochemicals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a biopesticide, which could be an environmentally friendly alternative to traditional pesticides. In materials science, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a building block for the synthesis of new functional materials, such as sensors and catalysts. Overall, the unique chemical structure and potential applications of 2-[(E)-1-Butene-3-ynyl]pyridine make it a promising candidate for future research in various fields.
合成法
The synthesis of 2-[(E)-1-Butene-3-ynyl]pyridine can be achieved through various methods, including the reaction of 2-bromopyridine with but-3-yn-1-ol in the presence of a palladium catalyst. Other methods include the reaction of 2-pyridinecarboxaldehyde with but-3-yn-1-amine in the presence of a base. These methods have been optimized to produce high yields of pure 2-[(E)-1-Butene-3-ynyl]pyridine.
科学的研究の応用
2-[(E)-1-Butene-3-ynyl]pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to be effective in treating Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a precursor for the synthesis of various functional materials, including polymers and metal complexes.
特性
CAS番号 |
134541-96-1 |
|---|---|
製品名 |
2-[(E)-1-Butene-3-ynyl]pyridine |
分子式 |
C9H7N |
分子量 |
129.16 g/mol |
IUPAC名 |
2-[(E)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+ |
InChIキー |
LRKXULCRSQBKSY-ZZXKWVIFSA-N |
異性体SMILES |
C#C/C=C/C1=CC=CC=N1 |
SMILES |
C#CC=CC1=CC=CC=N1 |
正規SMILES |
C#CC=CC1=CC=CC=N1 |
同義語 |
Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



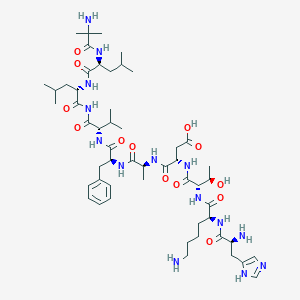
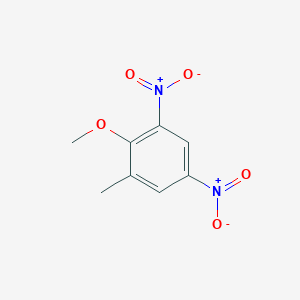
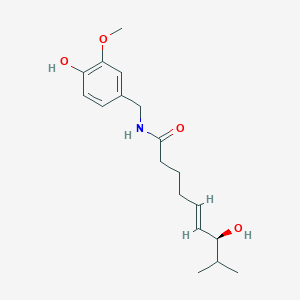
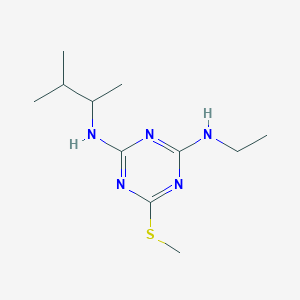
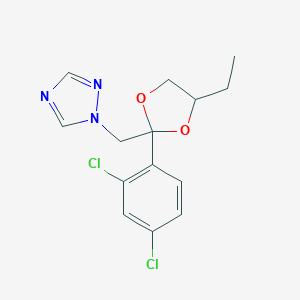
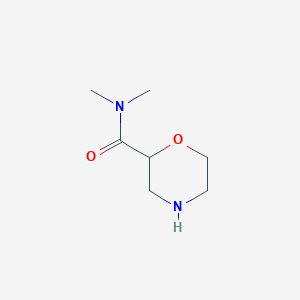
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)
